REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[CH:7]=[CH:6][N:5]([C:8]2[N:18]=[CH:17][CH:16]=[CH:15][C:9]=2[C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:4]=1.[CH3:19][CH:20]1[O:25][CH:24]([CH3:26])[CH2:23][NH:22][CH2:21]1>C(#N)C>[CH3:26][CH:24]1[CH2:23][N:22]([CH2:2][C:3]2[CH:7]=[CH:6][N:5]([C:8]3[N:18]=[CH:17][CH:16]=[CH:15][C:9]=3[C:10]([O:12][CH2:13][CH3:14])=[O:11])[N:4]=2)[CH2:21][CH:20]([CH3:19])[O:25]1
|
Name
|
Ethyl 2-(3-(chloromethyl)-1H-pyrazol-1-yl)nicotinate
|
Quantity
|
650 mg
|
Type
|
reactant
|
Smiles
|
ClCC1=NN(C=C1)C1=C(C(=O)OCC)C=CC=N1
|
Name
|
|
Quantity
|
0.482 mL
|
Type
|
reactant
|
Smiles
|
CC1CNCC(O1)C
|
Name
|
CO3
|
Quantity
|
1082 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the remaining solid partitioned between 60 mL of water and dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic layer separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
|
Name
|
|
Type
|
product
|
Smiles
|
CC1OC(CN(C1)CC1=NN(C=C1)C1=C(C(=O)OCC)C=CC=N1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 870 mg | |
YIELD: CALCULATEDPERCENTYIELD | 103.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |